molecular formula C21H19FN8O2 B2639095 Tyk2-IN-5

Tyk2-IN-5

Cat. No. B2639095
M. Wt: 434.4 g/mol
InChI Key: YITUGUNLCGLOII-GXTWGEPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyk2-IN-5 is a selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in cytokine signaling and immune regulation. This compound has shown promise in treating various immune-mediated inflammatory diseases by inhibiting the activity of TYK2, thereby modulating immune responses .

Scientific Research Applications

Tyk2-IN-5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of TYK2 in various chemical reactions and pathways.

    Biology: Helps in understanding the signaling pathways mediated by TYK2 and its role in immune regulation.

    Medicine: Investigated for its potential therapeutic effects in treating immune-mediated inflammatory diseases such as psoriasis, psoriatic arthritis, and lupus.

    Industry: Potential applications in the development of new drugs targeting TYK2 for various diseases

Mechanism of Action

Tyk2-IN-5 exerts its effects by selectively inhibiting the activity of TYK2. It binds to the regulatory domain of TYK2, preventing the activation of the enzyme and subsequent downstream signaling. This inhibition modulates the immune response by reducing the production of pro-inflammatory cytokines and other immune mediators .

Future Directions

Tyk2-IN-5 is a promising therapeutic target for immune-mediated inflammatory diseases . The advent of licensed targeted therapies for systemic lupus erythematosus (SLE) might open new perspectives in the management of cutaneous lupus erythematosus (CLE) . Janus kinase (JAK) and spleen tyrosine kinase (SYK) inhibitors might broaden the therapeutic armamentarium in the near future .

Preparation Methods

The synthesis of Tyk2-IN-5 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of functional groups through various chemical reactions. Reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to achieve the desired product. Industrial production methods may involve optimization of these steps to ensure high yield and purity .

Chemical Reactions Analysis

Tyk2-IN-5 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Comparison with Similar Compounds

Tyk2-IN-5 is compared with other TYK2 inhibitors such as deucravacitinib. Unlike traditional JAK inhibitors that target the catalytic domain, this compound and deucravacitinib target the regulatory domain, providing higher selectivity and reduced risk of adverse effects. Similar compounds include tofacitinib, upadacitinib, and baricitinib, which inhibit JAK1/2/3 but not TYK2 .

This compound stands out due to its unique mechanism of action and high selectivity for TYK2, making it a promising candidate for further research and development in the field of immune-mediated inflammatory diseases.

properties

IUPAC Name

N-[(1R,2S)-2-fluorocyclopropyl]-8-(methylamino)-6-[(2-oxo-1-pyridin-2-ylpyridin-3-yl)amino]imidazo[1,2-b]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN8O2/c1-23-15-10-17(26-13-5-4-8-29(21(13)32)18-6-2-3-7-24-18)28-30-16(11-25-19(15)30)20(31)27-14-9-12(14)22/h2-8,10-12,14,23H,9H2,1H3,(H,26,28)(H,27,31)/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITUGUNLCGLOII-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NN2C1=NC=C2C(=O)NC3CC3F)NC4=CC=CN(C4=O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=CC(=NN2C1=NC=C2C(=O)N[C@@H]3C[C@@H]3F)NC4=CC=CN(C4=O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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